molecular formula C12H9FN4O B11963909 N'-[(E)-(3-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide

N'-[(E)-(3-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide

Cat. No.: B11963909
M. Wt: 244.22 g/mol
InChI Key: WUNYDYJLBQUWLA-FRKPEAEDSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide typically involves the condensation reaction between 3-fluorobenzaldehyde and 2-pyrazinecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction can be represented as follows:

3-fluorobenzaldehyde+2-pyrazinecarbohydrazideN’-[(E)-(3-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide\text{3-fluorobenzaldehyde} + \text{2-pyrazinecarbohydrazide} \rightarrow \text{N'-[(E)-(3-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide} 3-fluorobenzaldehyde+2-pyrazinecarbohydrazide→N’-[(E)-(3-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions using similar conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of N’-[(E)-(3-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes and DNA. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide is unique due to its specific structural features, such as the presence of a fluorine atom in the phenyl ring and the pyrazinecarbohydrazide moiety. These features contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds .

Properties

Molecular Formula

C12H9FN4O

Molecular Weight

244.22 g/mol

IUPAC Name

N-[(E)-(3-fluorophenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C12H9FN4O/c13-10-3-1-2-9(6-10)7-16-17-12(18)11-8-14-4-5-15-11/h1-8H,(H,17,18)/b16-7+

InChI Key

WUNYDYJLBQUWLA-FRKPEAEDSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=N/NC(=O)C2=NC=CN=C2

Canonical SMILES

C1=CC(=CC(=C1)F)C=NNC(=O)C2=NC=CN=C2

Origin of Product

United States

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